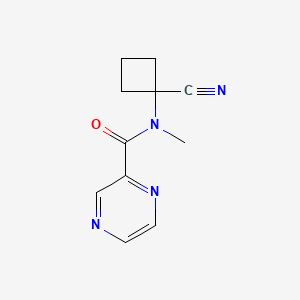
N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CCPA and is a potent and selective adenosine A1 receptor agonist. CCPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
CCPA is a selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates its signaling pathways. Adenosine receptors are widely distributed throughout the body and play important roles in various physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has been found to activate these receptors and to modulate their downstream effects.
Biochemical and Physiological Effects:
CCPA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, increase coronary blood flow, and reduce the release of neurotransmitters such as acetylcholine and norepinephrine. CCPA has also been found to modulate the release of cytokines and other inflammatory mediators, suggesting potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
CCPA has several advantages as a tool for scientific research. It is a selective adenosine A1 receptor agonist, meaning that its effects are specific to this receptor and can be easily studied in isolation. CCPA has also been well characterized in terms of its synthesis, pharmacology, and physiological effects, making it a reliable tool for researchers. However, CCPA also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research involving CCPA. One area of interest is the potential therapeutic applications of adenosine agonists in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Another area of interest is the role of adenosine receptors in the regulation of immune function and the potential applications of adenosine agonists in immunotherapy. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of CCPA and to explore its potential applications in various fields of research.
合成法
The synthesis of CCPA involves the reaction of 1-cyanocyclobutylamine with methyl 2-pyrazinecarboxylate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of CCPA has been well established and is widely used in research labs.
科学的研究の応用
CCPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. CCPA has been used to study the role of adenosine receptors in these systems and to investigate the potential therapeutic applications of adenosine agonists.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-15(11(8-12)3-2-4-11)10(16)9-7-13-5-6-14-9/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBHXRGXZCDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CN=C1)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methylpyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675432.png)
![2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2675434.png)
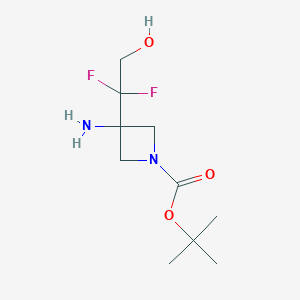
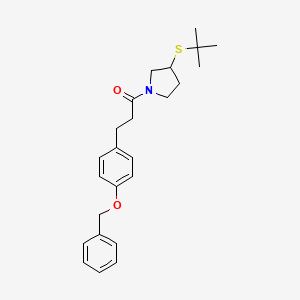
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2675439.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide](/img/structure/B2675440.png)
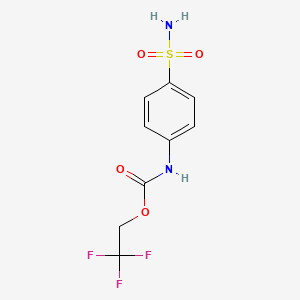
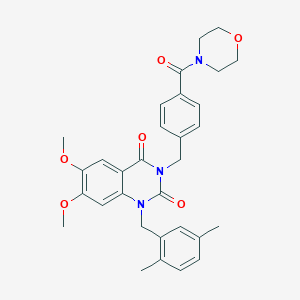
![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)
![2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2675447.png)
![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)
![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)
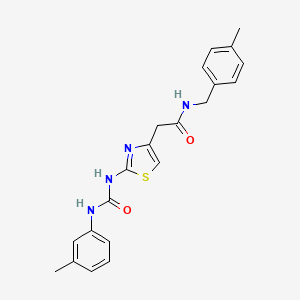
![2,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2675453.png)